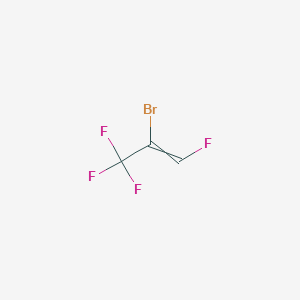

2-Bromo-1,3,3,3-tetrafluoropropene

Description

Contextualization within Halogenated Alkene Chemistry

Halogenated alkenes are a class of organic compounds characterized by the presence of at least one halogen atom bonded to a carbon-carbon double bond. These compounds are of fundamental importance in organic chemistry, serving as precursors to a wide array of functional groups and molecular architectures. The presence of halogens and fluorine, in particular, can significantly influence the electronic properties and reactivity of the alkene.

The study of halogenated alkenes is a mature field, yet it continues to evolve with the development of new catalytic systems and synthetic methods. nih.gov These compounds are known to participate in a variety of reactions, including nucleophilic substitution, cross-coupling reactions, and cycloadditions. The specific nature of the halogen and other substituents on the double bond dictates the compound's reactivity profile. For instance, the presence of a bromine atom often facilitates participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov

Academic Significance and Research Trajectory of 2-Bromo-1,3,3,3-tetrafluoropropene

While specific academic research on this compound is not as extensive as for some of its close analogs, its significance can be understood by examining the research trends of structurally similar compounds. The research trajectory for molecules of this class points towards their utility as versatile intermediates in the synthesis of complex molecules, particularly those containing fluorine.

The structure of this compound suggests its potential as a key intermediate in the construction of more complex organic molecules. The bromine atom can serve as a handle for introducing various substituents through cross-coupling reactions, while the fluorinated double bond can undergo a range of addition and cycloaddition reactions.

Research on analogous compounds, such as 2-bromo-3,3,3-trifluoropropene (BTP), highlights the synthetic utility of this structural motif. BTP is widely used in addition reactions, cross-coupling reactions, and cycloadditions to create a variety of fluorinated organic compounds. dntb.gov.ua This suggests that this compound could similarly be employed to introduce the tetrafluoropropenyl group into organic molecules, a valuable moiety in medicinal and materials chemistry.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of new reagents and methods for fluorination and for the synthesis of fluorinated building blocks is a major focus of modern chemical research.

This compound is a prime candidate for use in advanced fluorine chemistry. Its trifluoromethyl group and additional fluorine atom make it a valuable synthon for creating highly fluorinated compounds. Research on similar hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) has demonstrated the unique reactivity of these systems and their utility in synthesizing novel fluorinated materials and biologically active compounds. worktribe.comznaturforsch.com The presence of the bromine atom in this compound provides an additional site for chemical modification, further expanding its potential applications in this specialized field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJMLHFWTWPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381175 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396716-43-1 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Bromo 1,3,3,3 Tetrafluoropropene

Established Synthetic Pathways

Traditional methods for the preparation of 2-bromo-1,3,3,3-tetrafluoropropene rely on foundational organic reactions adapted for organofluorine chemistry.

Bromination Reactions of Trifluoropropene Derivatives

The bromination of trifluoropropene derivatives serves as a key pathway to introduce the essential bromine atom into the molecular structure. While specific details on the direct bromination leading to this compound are not extensively documented in the provided results, the analogous synthesis of related brominated fluoropropenes provides insight. For instance, the synthesis of 2-bromo-3,3,3-trifluoropropene has been achieved through the reaction of 1,2-dibromo-3,3,3-trifluoropropene (B1586827) with aqueous sodium hydroxide (B78521), yielding the product in high purity. This suggests that a similar substitution or elimination strategy on a more fluorinated precursor could be a viable route. The reactivity of brominated derivatives is noted to be higher in radical reactions compared to their chloro-analogues due to the weaker carbon-bromine bond.

Addition of Hydrogen Bromide to Fluoroalkynes/Fluoroalkenes

The addition of hydrogen bromide (HBr) across the double or triple bonds of fluoroalkenes or fluoroalkynes is a fundamental method for producing bromofluorocarbons. A patented process describes the synthesis of 1-bromo-3,3,3-trifluoropropene by reacting 3,3,3-trifluoropropyne (B1345459) with HBr at elevated temperatures, both with and without a catalyst. researchgate.net This approach highlights the potential for regioselective addition of HBr to a suitable fluorinated propyne (B1212725) or allene (B1206475) to yield the target molecule, this compound. The precise control of reaction conditions would be crucial to ensure the desired regioselectivity of the HBr addition.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for producing highly functionalized molecules like this compound. These strategies often employ catalysis and innovative reactor technologies to enhance yield, selectivity, and sustainability.

Dehydrobromination Reactions

Dehydrobromination, an elimination reaction involving the removal of a hydrogen and a bromine atom from adjacent carbons to form a double bond, is a common strategy in alkene synthesis. youtube.com In the context of producing fluorinated propenes, this method is particularly relevant. For example, the synthesis of 1,3,3,3-tetrafluoropropene can be achieved through the dehydrobromination of a precursor like CF₃CH₂CFHBr. google.com This reaction is typically carried out in the presence of a base, such as a potassium hydroxide solution. google.com This established principle suggests that a suitable bromofluoroalkane precursor could undergo a similar base-induced dehydrobromination to yield this compound.

Selective Fluorination Techniques for Precursors

The synthesis of the target compound can also be approached by first constructing a brominated precursor and then introducing the fluorine atoms selectively. Modern fluorination techniques offer precise control over the placement of fluorine in a molecule. Electrophilic fluorinating agents like Selectfluor™ are used for their ability to deliver fluorine to specific positions, often with high selectivity and yield. dur.ac.uk Another approach involves the gas-phase catalytic fluorination of chlorinated precursors. For instance, 2-chloro-3,3,3-trifluoropropene, a key intermediate for some tetrafluoropropenes, is synthesized by the catalytic fluorination of 1,1,2,3-tetrachloropropene. researchgate.net These methods could be adapted to synthesize a precursor that can then be converted to this compound.

Table 1: Comparison of Fluorinating Agents

| Fluorinating Agent | Type | Properties |

| Hydrogen Fluoride (B91410) | Nucleophilic | Highly toxic and corrosive, requiring special handling equipment. tcichemicals.com |

| DAST (Diethylaminosulfur trifluoride) | Nucleophilic | Used for stereospecific substitution of a hydroxyl group with fluorine. tcichemicals.com |

| Selectfluor™ | Electrophilic | Employed for ipso fluoro-deboronation techniques to improve selectivity and yield. dur.ac.uk |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Nucleophilic | A white crystalline solid with high thermal stability and less fuming character. tcichemicals.com |

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for streamlined multi-step syntheses. While a direct continuous flow synthesis for this compound is not detailed, the successful application of this technology for related compounds underscores its potential. For example, the total flow synthesis of the anti-inflammatory drug Celecoxib utilizes 2-bromo-3,3,3-trifluoropropene as a key building block. nih.gov This process involves generating a trifluoropropynyl lithium species and trapping it in a continuous flow reactor, demonstrating the feasibility of handling reactive organofluorine intermediates in such systems. nih.gov Similarly, the preparation of 2,3,3,3-tetrafluoropropene (B1223342) can be performed as a continuous gas-phase process, which is suitable for large-scale industrial production. google.com These examples strongly suggest that a continuous flow process could be developed for the synthesis of this compound, potentially involving a dehydrobromination or other key transformation step within a flow reactor.

Table 2: Research Findings on Synthesis of Related Fluoropropenes

| Synthetic Method | Precursor | Product | Key Findings |

| Dehydrobromination | CF₃CH₂CFHBr | 1,3,3,3-Tetrafluoropropene | Accomplished using an aqueous solution of potassium hydroxide. google.com |

| Catalytic Fluorination | 1,1,2,3-Tetrachloropropene | 2-Chloro-3,3,3-trifluoropropene | Achieved over a fluorinated chromia catalyst, with high conversion and selectivity. researchgate.net |

| Continuous Flow Synthesis | 2-Bromo-3,3,3-trifluoropropene | Celecoxib (multi-step) | Demonstrates the use of a trifluoromethyl building block in a continuous flow process with excellent purity. nih.gov |

| Addition Reaction | 3,3,3-Trifluoropropyne and HBr | 1-Bromo-3,3,3-trifluoropropene | Can be performed at elevated temperatures with or without a catalyst. researchgate.net |

Heterogeneous and Homogeneous Catalytic Approaches

The synthesis of this compound and its structural isomer, 2-bromo-3,3,3-trifluoropropene, can be achieved through various catalytic methods. These approaches often involve reactions such as dehydrohalogenation, fluorination, and isomerization, utilizing both heterogeneous and homogeneous catalysts to achieve high yields and selectivity.

One notable method involves the use of a phase-transfer catalyst for the synthesis of 2-bromo-3,3,3-trifluoropropene. google.com This process typically starts with the bromination of trifluoropropene to produce 2,3-dibromo-1,1,1-trifluoropropane. google.com Subsequently, the dehydrobromination of this intermediate is carried out in the presence of an alkali solution and a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride or tetrabutylammonium bromide, to yield the desired product. google.com This method is advantageous due to its operational simplicity, low cost, and high efficiency, with reported yields exceeding 95%. google.com

In the realm of heterogeneous catalysis, chromium-based catalysts have been extensively studied for the synthesis of related fluoropropenes. For instance, the gas-phase catalytic fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf) is a key industrial process. epo.orgresearchgate.net Catalysts such as fluorinated chromia (Cr₂O₃) have demonstrated high activity and selectivity. researchgate.netresearchgate.net The effectiveness of these catalysts can be enhanced by modification with promoters like lanthanum (La) or by various oxidative treatments, which increase the catalyst's specific surface area and surface acidity. researchgate.netresearchgate.net

Furthermore, other metal-based catalysts have been employed. For the synthesis of HFO-1234yf from 2-chloro-3,3,3-trifluoropropene and hydrogen fluoride, catalysts including antimony halides (e.g., SbCl₅), iron halides, titanium halides, and tin halides have shown promise, particularly when supported on substrates like activated carbon. epo.org Zinc/chromia catalysts are also effective in the fluorination and subsequent dehydrohalogenation steps to produce HFO-1234yf. google.com

The table below summarizes key findings from various catalytic approaches for the synthesis of related fluoropropenes, which can be indicative of potential routes for this compound.

Interactive Data Table of Catalytic Synthesis Methods

| Product | Starting Material(s) | Catalyst | Catalyst Type | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Bromo-3,3,3-trifluoropropene | 2,3-Dibromo-1,1,1-trifluoropropane, NaOH solution | Tetrabutylammonium chloride | Homogeneous (Phase-Transfer) | 60°C, 6h, Reflux ratio 3:1 | 97.3 | 99.8 | google.com |

| 2-Bromo-3,3,3-trifluoropropene | 2,3-Dibromo-1,1,1-trifluoropropane, NaOH solution | Tetrabutylammonium bromide | Homogeneous (Phase-Transfer) | 65°C, 7h, Reflux ratio 6:1 | 95.7 | 99.6 | google.com |

| 2,3,3,3-Tetrafluoropropene | 2-Chloro-3,3,3-trifluoropropene, Hydrogen fluoride | Fluorinated Chromia (La promoted) | Heterogeneous | Gas-phase, high temperature | ~100 (conversion) | ~100 (selectivity) | researchgate.net |

| 2,3,3,3-Tetrafluoropropene | 2-Chloro-3,3,3-trifluoropropene, Hydrogen fluoride | SbCl₅ on Carbon | Heterogeneous | Gas-phase | - | - | epo.org |

| 2,3,3,3-Tetrafluoropropene | 1,1,1-Trifluoro-2,3-dichloropropane, Hydrogen fluoride | Zinc/Chromia | Heterogeneous | Gas-phase | - | - | google.com |

| 2,3,3,3-Tetrafluoropropene | 2-Chloro-3,3,3-trifluoropropene, Hydrogen fluoride | Cr-based (Cl₂ treated) | Heterogeneous | Vapor-phase | High activity | - | researchgate.net |

| 2,3,3,3-Tetrafluoropropene | 2-Chloro-3,3,3-trifluoropropene, Hydrogen fluoride | Cr-based (O₂ treated) | Heterogeneous | Vapor-phase | High activity | - | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,3,3,3 Tetrafluoropropene

Electrophilic Reaction Pathways

The electrophilic reactivity of 2-bromo-1,3,3,3-tetrafluoropropene is significantly influenced by the electronic properties of its substituents. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group, along with the bromine and fluorine atoms on the double bond, renders the π-system electron-deficient. This deactivation generally makes electrophilic attack less favorable compared to electron-rich alkenes.

Nucleophilic Reaction Pathways

In contrast to its passivity towards electrophiles, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic attack. These reactions can proceed through several distinct mechanisms, including the formation of acetylenic anions and regioselective additions or substitutions.

Generation and Reactivity of Trifluoroacetylenic Anions

The reaction of this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), generating the highly reactive intermediate, 3,3,3-trifluoropropyne (B1345459). This alkyne can be further deprotonated by a strong base to form a trifluoroacetylenic anion.

A study on the related compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), demonstrated that treatment with lithium diisopropylamide (LDA) results in the formation of lithium 3,3,3-trifluoropropynide. researchgate.net This suggests a similar pathway for this compound, where a strong, non-nucleophilic base would facilitate dehydrobromination to the alkyne, which is then deprotonated.

Reaction Scheme for the Formation of Trifluoroacetylenic Anion:

Step 1 (Elimination): CF₃-CF=CHBr + Base → CF₃-C≡CH + [Base-H]⁺ + Br⁻

Step 2 (Deprotonation): CF₃-C≡CH + Base → CF₃-C≡C⁻ + [Base-H]⁺

Once generated, the trifluoroacetylenic anion is a potent nucleophile. It can react with a variety of electrophiles to form new carbon-carbon bonds, providing a valuable method for introducing the trifluoromethylalkynyl group into organic molecules.

Table 1: Representative Reactions of Trifluoroacetylenic Anions

| Electrophile | Product Type |

|---|---|

| Aldehydes/Ketones | CF₃-alkynyl alcohols |

| Alkyl halides | Substituted CF₃-alkynes |

These reactions significantly expand the synthetic utility of this compound as a building block for more complex fluorinated compounds.

Regioselective Nucleophilic Additions and Substitutions

Nucleophiles can directly attack the double bond of this compound, leading to either addition or substitution products. The regioselectivity of this attack is governed by the electronic distribution in the molecule and the nature of the nucleophile.

Investigations into the nucleophilic substitution reactions of the analogous 2,3,3,3-tetrafluoropropene (HFO-1234yf) with alkoxide and thiolate nucleophiles have shown that the reaction proceeds via an addition-elimination mechanism. researchgate.net The regioselectivity is dependent on hard/soft acid-base principles, with harder nucleophiles (like alkoxides) and softer nucleophiles (like thiolates) exhibiting different preferences for the site of attack.

For this compound, there are two potential sites for nucleophilic attack on the double bond:

C1: The carbon atom bearing the fluorine atom.

C2: The carbon atom bearing the bromine atom and the CF₃ group.

Attack at C2, followed by the elimination of the bromide ion, would result in a net substitution of the bromine atom. This is a common pathway for vinylic nucleophilic substitution. Alternatively, palladium-catalyzed nucleophilic substitution reactions on similar systems, such as 3-bromo-3,3-difluoropropene, have shown that soft carbon nucleophiles can react regioselectively at the carbon atom further from the halogen, in a γ-substitution. pharm.or.jp

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile Type | Proposed Reaction Pathway | Predominant Product Type |

|---|---|---|

| Hard Nucleophiles (e.g., RO⁻) | Addition-Elimination | Vinylic Substitution |

| Soft Nucleophiles (e.g., RS⁻) | Addition-Elimination | Vinylic Substitution |

These pathways highlight the tunable reactivity of this compound in nucleophilic reactions, allowing for the selective synthesis of different classes of fluorinated products.

Radical Reaction Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage, making the compound a participant in radical reactions. It can act as a radical acceptor, particularly in cross-coupling reactions.

Decarboxylative Cross-Coupling as a Radical Acceptor

Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds by reacting carboxylic acids with organic halides in the presence of a metal catalyst and an oxidant or light. In these reactions, a radical is generated from the carboxylic acid, which then adds to a radical acceptor.

While there are no direct reports of using this compound in this capacity, the closely related compound 2-bromo-3,3,3-trifluoropropene has been successfully employed as a radical acceptor in deaminative cross-coupling reactions, which proceed through a similar radical mechanism. This strongly suggests that this compound would also be a competent radical acceptor.

The general mechanism for a photoredox-catalyzed decarboxylative coupling would involve the following key steps:

Oxidation of the carboxylic acid by an excited photocatalyst to generate a carbon-centered radical with the loss of CO₂.

Addition of this radical to the double bond of this compound.

The resulting radical adduct is then reduced and subsequently eliminates the bromide ion to afford the final cross-coupled product.

This methodology allows for the formation of a C(sp³)-C(sp²) bond, attaching a wide variety of alkyl groups (derived from the corresponding carboxylic acids) to the trifluoromethyl-substituted vinyl scaffold.

Table 3: Components in a Typical Decarboxylative Cross-Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Radical Precursor | Aliphatic Carboxylic Acids |

| This compound | Radical Acceptor | - |

| Photocatalyst | Radical Generation | Iridium or Ruthenium complexes |

This radical pathway further underscores the synthetic potential of this compound in modern organic chemistry.

Exploration of Radical Addition Mechanisms

The radical addition to alkenes is a fundamental transformation in organic synthesis. In the context of this compound, radical addition mechanisms offer a pathway to introduce new functional groups. The process is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide, by heat or light, to generate a reactive radical species. masterorganicchemistry.com This radical then adds to the carbon-carbon double bond of the alkene.

A key principle governing the regioselectivity of radical addition is the stability of the resulting carbon-centered radical intermediate. masterorganicchemistry.com The addition of the radical initiator occurs at the carbon atom that leads to the formation of the more stable radical. masterorganicchemistry.com This intermediate then abstracts an atom or group from a suitable donor, propagating the radical chain and forming the final product. masterorganicchemistry.com Theoretical studies on the related compound, 1-bromo-3,3,3-trifluoropropene, have shown that reactions involving the carbon-carbon double bond, such as OH radical addition, are among the most feasible pathways. mdpi.comnih.gov

Transition Metal and Lewis Acid Catalyzed Transformations

Transition metal and Lewis acid catalysis have opened new avenues for the functionalization of fluorinated olefins like this compound. These methods provide access to a wide range of valuable chemical entities through the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. mit.eduustc.edu.cnresearchgate.net Palladium-based catalysts, in particular, have been extensively developed for these transformations. mit.edumit.edu The development of specialized ligands, such as biarylphosphines, has been crucial in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide variety of aryl halides and amines. mit.edumit.edu Nickel-catalyzed processes have also emerged as highly effective for cross-coupling reactions, including those involving challenging substrates like aryl fluorides. ustc.edu.cn These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. princeton.edu

The table below summarizes key aspects of transition metal-catalyzed coupling reactions.

| Coupling Type | Typical Catalysts | Key Features |

| C-C Coupling | Palladium, Nickel | Formation of new carbon-carbon bonds. ustc.edu.cnprinceton.edu |

| C-N Coupling | Palladium, Copper | Formation of new carbon-nitrogen bonds. mit.eduustc.edu.cn |

The activation of the strong carbon-fluorine (C-F) bond is a significant challenge in organic chemistry. However, various transition metal complexes and Lewis acids have shown promise in mediating this transformation. nih.govrsc.orgnih.govresearchgate.net The activation is often facilitated by the formation of even stronger bonds, such as H-F, Si-F, or Al-F. nih.gov

Rhodium complexes have been shown to react with fluorinated olefins through different pathways, including C-F bond activation. nih.govrsc.org For instance, the reaction of Z-1,3,3,3-tetrafluoropropene with a rhodium hydride complex leads to an initial C-F bond activation. nih.govrsc.org Lewis acidic materials, such as nanoscopic aluminum chlorofluoride (ACF), can also catalyze C-F activation reactions under mild conditions. nih.govresearchgate.netresearchgate.net Photocatalytic methods using organic photoredox catalysts are also emerging as a general approach for the reduction of C-F bonds, generating carbon-centered radicals that can be further functionalized. researchgate.net

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom. This process is a key step in the functionalization of fluorinated compounds. nih.gov HDF can be achieved using various catalytic systems, including transition metal complexes and heterogeneous catalysts. nih.govnih.govresearchgate.net

For example, the hydrodefluorination of tetrafluoropropenes has been accomplished using a germane (B1219785) as the hydrogen source in the presence of a nanoscopic aluminum chlorofluoride (ACF) catalyst under photolytic conditions. researchgate.net This reaction allows for the transformation of an olefinic C-F bond into a C-H bond. nih.govresearchgate.net

The table below presents examples of catalytic systems used in hydrodefluorination.

| Catalyst System | Hydrogen Source | Substrate Example |

| Nanoscopic Aluminum Chlorofluoride (ACF) | Triethylgermane (Et3GeH) | Tetrafluoropropenes researchgate.net |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. While direct cycloaddition reactions of this compound are not extensively detailed in the provided context, the chemistry of derived species is relevant.

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals. 2-Bromo-3,3,3-trifluoropropene (BTP), a related compound, can be used to generate 3,3,3-trifluoropropyne in situ. dntb.gov.ua This alkyne can then participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to form trifluoromethyl-substituted triazoles. dntb.gov.ua This approach provides a versatile route to a wide range of 1,2,3-triazoles with high efficiency. dntb.gov.ua

Spectroscopic and Structural Characterization of 2 Bromo 1,3,3,3 Tetrafluoropropene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insight into the molecular vibrations of a compound. These vibrations, which include stretching, bending, and other modes, are unique to the specific bonds and functional groups within a molecule, offering a "fingerprint" for identification.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations.

The C=C stretching vibration in alkenes typically appears in the range of 1680-1620 cm⁻¹. For fluorinated alkenes, this band may be shifted. The C-F stretching vibrations are characteristically strong and are found in the 1400-1000 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The vinylic C-H stretch would be anticipated above 3000 cm⁻¹.

Table 1: Predicted IR Absorption Bands for 2-Bromo-1,3,3,3-tetrafluoropropene Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Vinylic C-H Stretch | > 3000 | Medium |

| C=C Stretch | 1680 - 1620 | Variable |

| C-F Stretch (CF₃ and vinyl F) | 1400 - 1000 | Strong |

| C-H Bend | ~1350 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, it is expected that the C=C double bond would show a strong Raman signal, as it is a highly polarizable bond. C-F and C-Br stretches would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H) and fluorine-19 (¹⁹F).

In the ¹H NMR spectrum of this compound, a single signal is expected for the vinylic proton. The chemical shift of this proton would be influenced by the adjacent electronegative fluorine and bromine atoms. Generally, vinylic protons in halo-substituted alkenes appear in the range of 5.0-7.5 ppm. libretexts.orgchemistrysteps.com The signal for the single proton in this compound would likely be a complex multiplet due to coupling with the neighboring fluorine atoms (both geminal and vicinal).

¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift range and the prevalence of through-bond coupling between fluorine nuclei. For this compound, two distinct fluorine environments are present: the trifluoromethyl (CF₃) group and the vinylic fluorine atom.

The CF₃ group is expected to appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum, or as a doublet if coupled to the vinylic proton. Its chemical shift typically falls in the range of -50 to -70 ppm relative to CFCl₃. wikipedia.org The vinylic fluorine signal would likely appear at a more downfield position and would be split into a quartet by the three equivalent fluorine atoms of the CF₃ group. Further splitting by the vinylic proton would also be expected. The large dispersion of chemical shifts in ¹⁹F NMR allows for clear differentiation of the fluorine environments. wikipedia.orgalfa-chemistry.com

Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Interactions |

| ¹H | 5.0 - 7.5 | Multiplet | Geminal H-F coupling, Vicinal H-F coupling |

| ¹⁹F (CF₃) | -50 to -70 | Doublet or Quartet | Vicinal F-F coupling, Vicinal H-F coupling |

| ¹⁹F (C=CF) | Variable (downfield) | Quartet of doublets | Geminal H-F coupling, Vicinal F-F coupling |

X-ray Diffraction Studies

A search of the available literature did not yield any specific X-ray diffraction studies for this compound. However, studies on related compounds like 2,3,3,3-tetrafluoropropene (B1223342) have been conducted. znaturforsch.comresearchgate.net Such an analysis for this compound would be expected to provide precise measurements of the C=C, C-C, C-F, and C-Br bond lengths and the bond angles around the sp² hybridized carbon atoms. This data would be invaluable for understanding the steric and electronic effects of the bromine and fluorine substituents on the geometry of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structures

A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield publicly available single-crystal X-ray diffraction data for this compound. This indicates that the crystal structure for this specific compound has likely not been determined or deposited in these major public repositories to date.

In the absence of specific experimental data for this compound, a general overview of the single-crystal X-ray diffraction technique is provided to illustrate the type of information that would be obtained from such a study.

General Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical method used to determine the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. nih.govnih.gov When a crystal is mounted in a diffractometer and irradiated with monochromatic X-rays, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensity. scbt.com

The positions and intensities of these diffracted spots are recorded by a detector. scbt.com By analyzing this diffraction pattern, researchers can determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. Further analysis of the diffraction intensities allows for the determination of the positions of individual atoms within the unit cell. This ultimately provides a detailed three-dimensional model of the molecule, including precise bond lengths and bond angles. nih.gov

Information Derived from Single-Crystal X-ray Diffraction

A successful single-crystal X-ray diffraction study would provide the following key crystallographic parameters and structural details for this compound:

Crystallographic Data Table: This table would summarize the essential parameters of the crystal structure.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Intermolecular Interactions: The study would identify and characterize any significant intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern how the molecules pack together in the crystal lattice. Understanding these interactions is crucial for explaining the compound's melting point, solubility, and other macroscopic properties.

While the specific solid-state structure of this compound remains to be experimentally determined and reported, the principles of single-crystal X-ray diffraction highlight the invaluable insights that such an analysis would offer into the fundamental structural chemistry of this compound.

Theoretical and Computational Chemistry Studies of 2 Bromo 1,3,3,3 Tetrafluoropropene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetic properties of 2-Bromo-1,3,3,3-tetrafluoropropene. These computational methods offer a powerful tool to predict molecular characteristics that are often difficult to measure experimentally.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for studying the electronic structure of molecules like this compound. These methods can predict various properties, including molecular orbital indices and electron density, which are vital for understanding π-bond reactivity. nist.gov

The molecule exists as cis and trans (or E and Z) isomers, which are expected to have distinct physical and toxicological properties due to the different spatial arrangements of the bromine atom and the trifluoromethyl group. nist.govgoogle.comgoogle.com Computational studies can differentiate between these isomers and predict their relative stabilities and reactivity. For instance, the nomenclature this compound (CHF=CBrCF3) is understood to represent the E-isomer, the Z-isomer, or any mixture thereof. google.comgoogle.com

While specific studies on the potential energy surface (PES) development and anharmonic vibrational state analysis for this compound are not extensively detailed in the provided search results, these computational techniques are generally applied to understand the vibrational modes of a molecule and the energy landscape of its chemical reactions. Such analyses are crucial for accurately modeling the molecule's atmospheric chemistry and combustion behavior.

Kinetic Modeling and Mechanistic Simulations

Kinetic modeling and mechanistic simulations are essential for predicting the performance of this compound as a fire suppressant and its ultimate fate in the environment.

Detailed chemical kinetic models are used to simulate the behavior of chemical compounds in combustion environments, such as in opposed jet diffusion flames. nist.gov While specific kinetic models for the oxidation and combustion of this compound are not explicitly detailed, the compound is recognized as a good extinguishant with no indications of flammability. nist.gov The effectiveness of brominated compounds like this one in fire suppression is largely attributed to the chemical action of bromine, which is thought to catalyze radical recombination reactions, thereby inhibiting the combustion process. nist.gov

The atmospheric lifetime of this compound is a critical factor in its environmental acceptability. As a tropodegradable compound, it is designed to have a short atmospheric lifetime. nist.gov The primary mechanisms for its removal from the troposphere are expected to be reaction with hydroxyl radicals (•OH), photolysis, and reaction with ozone. nist.govnist.gov The presence of a double bond in alkenes like this compound makes them particularly susceptible to reaction with hydroxyl radicals, leading to short atmospheric lifetimes, often on the order of days. nist.gov

The degradation products in the air are anticipated to be oxidation products. nist.gov The low global warming potential (GWP) of such fluoroolefins, typically expected to be less than 25, is a significant advantage. google.comgoogleapis.com

Molecular Dynamics and Intermolecular Interactions

While specific molecular dynamics simulation studies for this compound were not found in the search results, this computational technique is generally used to study the bulk properties of a substance and its interactions with other molecules. For instance, understanding the intermolecular forces is important in the context of its use as a blowing agent for polyurethane and polyisocyanurate foams, where it is often used in mixtures. google.com

Theoretical Descriptions of Vibrational Polyads

A detailed theoretical description of vibrational polyads for this compound is not extensively available in the current scientific literature. However, the study of vibrational spectra and the interactions between different vibrational modes in structurally similar fluorinated propenes can provide significant insights. Vibrational polyads are groups of interacting vibrational states that have nearly the same energy. These interactions, often arising from anharmonicity in the molecular potential energy surface, can lead to complex spectral patterns that are crucial for understanding intramolecular vibrational energy redistribution (IVR).

For analogous compounds like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), theoretical studies have been conducted to analyze their vibrational spectra. nist.govresearchgate.net These studies often employ high-level quantum chemical calculations, such as density functional theory (DFT) and ab initio methods, to compute harmonic and anharmonic vibrational frequencies. mdpi.comnih.gov The analysis of these computed spectra allows for the identification of Fermi resonances and other anharmonic couplings that give rise to vibrational polyads.

In a typical approach, a full quartic potential energy surface is calculated, and then vibrational perturbation theory, such as second-order vibrational perturbation theory (VPT2), is used to account for anharmonic effects. This methodology allows for the prediction of the positions and intensities of fundamental, overtone, and combination bands in the vibrational spectrum. The identification of strong resonances between these vibrational states is key to describing the polyad structure.

For instance, in fluorinated propenes, the C=C stretching mode, C-H and C-F stretching modes, and various bending modes can couple, leading to the formation of polyads. The study of these couplings is essential for a complete understanding of the vibrational dynamics of the molecule. While specific data for this compound is not present, the established theoretical frameworks used for its isomers and other halogenated propenes would be directly applicable. mdpi.com

Molecular Modeling and Crystallography Studies

Direct crystallographic data for this compound is not readily found in the surveyed literature. However, extensive molecular modeling and crystallographic studies have been performed on its isomer, trans-1,3,3,3-tetrafluoropropene (HFO-1234ze), providing a valuable reference for the structural properties of such fluorinated propenes. researchgate.net

Molecular Modeling:

Computational modeling, primarily using DFT and other ab initio methods, has been instrumental in determining the molecular structures of halogenated propenes. mdpi.com These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. For trans-1,3,3,3-tetrafluoropropene, computational studies have successfully predicted its molecular geometry, which was later confirmed by experimental methods. researchgate.net Similar computational approaches would be applied to determine the conformational preferences and structural parameters of this compound.

Gas-Phase Electron Diffraction:

The molecular structure of trans-1,3,3,3-tetrafluoropropene has been determined in the gas phase using electron diffraction. researchgate.net This experimental technique provides precise measurements of bond lengths, bond angles, and torsional angles in the gas phase, free from intermolecular interactions present in the solid state. Such studies on analogous compounds are critical for benchmarking the accuracy of theoretical models.

X-ray Crystallography:

Single-crystal X-ray diffraction studies have been conducted on trans-1,3,3,3-tetrafluoropropene, revealing its crystal structure and intermolecular interactions in the solid state. researchgate.net These studies show how the molecules pack in the crystal lattice and can highlight the role of weak intermolecular forces, such as halogen bonds and other non-covalent interactions, in determining the solid-state structure. While specific crystallographic data for this compound is absent, it is expected that its solid-state structure would also be influenced by such interactions, with the bromine atom potentially playing a significant role in the crystal packing through halogen bonding. mdpi.com

Environmental Transformation Pathways and Atmospheric Chemistry of 2 Bromo 1,3,3,3 Tetrafluoropropene

Atmospheric Degradation Processes

The primary sink for 2-Bromo-1,3,3,3-tetrafluoropropene in the environment is atmospheric degradation. Its relatively short atmospheric lifetime, estimated to be between 4.3 and 7.0 days, indicates that it will not persist in the atmosphere or reach the stratosphere to a significant extent. The degradation is mainly initiated by reactions with photochemically generated radicals.

Reaction Kinetics and Mechanisms with Atmospheric Radicals (e.g., OH Radicals)

The dominant atmospheric loss process for 2-BTP is its gas-phase reaction with the hydroxyl (OH) radical. Theoretical and experimental studies have elucidated the kinetics and mechanisms of this reaction.

The reaction between 2-BTP and OH radicals can proceed through several pathways, including addition, substitution, and abstraction. At lower atmospheric temperatures, the addition of the OH radical to the carbon-carbon double bond is the principal reaction channel. This addition leads to the formation of a primary radical adduct, CF₃CBrCH₂OH.

Theoretical studies, employing methods like B3LYP/aug-cc-pVTZ for geometry optimizations and CCSD(T)/aug-cc-pVTZ for energy refinements, have explored the potential energy surfaces of the 2-BTP + OH reaction. These studies indicate that at low temperatures, the formation of the initial adduct, CF₃CBrCH₂OH, is the dominant pathway. However, at higher temperatures, such as those found in combustion environments, H-abstraction and substitution reactions become more significant.

Experimental measurements using techniques like flash photolysis resonance-fluorescence have determined the rate constant for the reaction of OH radicals with 2-BTP over a range of temperatures (220 K to 370 K). The temperature dependence of the rate constant is described by the following expression:

k(T) = 4.85 × 10⁻¹³ × (T/298)⁰.⁹² × exp{+613/T} cm³ molecule⁻¹ s⁻¹

For atmospheric modeling purposes, a standard Arrhenius expression is also provided for the temperature range of 220 K to 298 K:

k(T) = 1.05 × 10⁻¹² × exp{+381/T} cm³ molecule⁻¹ s⁻¹

The table below summarizes the kinetic parameters for the reaction of 2-BTP with OH radicals.

| Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

| 220 - 370 | 4.85 × 10⁻¹³ × (T/298)⁰.⁹² × exp{+613/T} | |

| 220 - 298 | 1.05 × 10⁻¹² × exp{+381/T} |

Identification and Fate of Atmospheric Degradation Products

Following the initial reaction with OH radicals, the resulting radical adducts undergo further reactions in the atmosphere, primarily with molecular oxygen (O₂). The main initial product is the CF₃CBrCH₂OH radical. This radical can then r

Advanced Applications and Derivatization in Specialized Chemical Synthesis

Building Blocks for Complex Organofluorine Compounds

The introduction of fluorine and fluorine-containing groups can dramatically alter the physical, chemical, and biological properties of organic molecules. These changes include increased thermal stability, metabolic resistance, and altered acidity or basicity, which are highly desirable in pharmaceuticals and materials science.

2-Bromo-3,3,3-trifluoropropene (BTP) has emerged as a key reagent for the synthesis of molecules containing the trifluoromethyl (CF₃) group. The trifluoromethyl group is a crucial motif in many modern pharmaceuticals and agrochemicals.

Researchers have successfully used BTP as a radical acceptor to synthesize a wide range of secondary trifluoromethylated alkyl bromides. fluoropharm.comguidechem.com This method is notable for its good to excellent yields and tolerance of various functional groups. The process often involves the reaction of redox-active esters as radical precursors with BTP. fluoropharm.comguidechem.com This strategy has been applied to the late-stage functionalization of biologically active molecules, demonstrating its practical utility. guidechem.com

Another significant application of BTP is in cycloaddition reactions. For example, a base-mediated [3+2] cycloaddition between N-acyl α-amino acids and BTP provides a mild and direct route to 3-trifluoromethylpyrroles with a high degree of regioselectivity.

The synthesis of trifluoromethylated building blocks is a critical step in the development of new drugs. The products derived from BTP reactions, such as secondary trifluoromethylated alkyl bromides, are versatile intermediates that can be further converted into other valuable compounds. guidechem.com

For instance, these bromides can be transformed into α-trifluoromethylated borates and alcohols, expanding the toolbox for creating complex fluorine-containing aliphatic compounds for pharmaceutical applications. guidechem.com The ability to modify biologically active molecules directly using BTP-based methods highlights its importance in medicinal chemistry. guidechem.com

The unique reactivity of BTP has spurred the development of novel synthetic methods. A notable example is its use as a radical acceptor in catalyst-free, light-induced reactions. For instance, a deaminative cross-coupling of Katritzky salts with BTP, driven by an electron-donor-acceptor (EDA) complex, has been developed to produce α-trifluoromethylated alkyl bromides. guidechem.com

Furthermore, BTP can be converted in situ to 3,3,3-trifluoropropyne (B1345459). This alkyne is a valuable partner in copper-catalyzed cycloaddition reactions with azides (a "click" reaction) to regioselectively synthesize 1,4-disubstituted-trifluoromethyl-1,2,3-triazoles, which are important scaffolds in drug discovery.

Applications in Advanced Materials Science

Fluorinated polymers, or fluoropolymers, are a major class of advanced materials known for their exceptional chemical resistance, thermal stability, and low surface energy. These properties stem from the strength of the carbon-fluorine bond.

While the direct polymerization of 2-Bromo-1,3,3,3-tetrafluoropropene is not well-documented, fluorinated alkenes are the fundamental monomers for producing fluoropolymers. The general process involves the radical polymerization of one or more types of fluoromonomers. Common examples of fluoromonomers include tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP). The copolymerization of these monomers allows for the creation of a wide array of materials with tailored properties.

Table 1: Examples of Common Fluoromonomers

| Monomer Name | Abbreviation | Chemical Formula |

|---|---|---|

| Tetrafluoroethylene | TFE | C₂F₄ |

| Vinylidene fluoride | VDF | C₂H₂F₂ |

| Hexafluoropropylene | HFP | C₃F₆ |

This table presents examples of commonly used fluoromonomers in the polymer industry.

The incorporation of different fluorinated building blocks into a polymer chain is a key strategy for fine-tuning the final material's properties. For example, copolymerizing the highly crystalline polytetrafluoroethylene (PTFE) with monomers like hexafluoropropylene (HFP) disrupts the polymer's regular structure, reducing crystallinity and resulting in a more flexible, amorphous material known as FEP (fluorinated ethylene (B1197577) propylene).

Similarly, perfluoroalkyl vinyl ethers (PAVEs) can be incorporated to improve low-temperature flexibility. The bromine and fluorine atoms on a molecule like this compound offer potential reactive sites for polymerization or post-polymerization modification, which could, in principle, be used to introduce specific functionalities or create cross-linking points within a polymer structure, thereby tailoring its mechanical or chemical properties. However, specific research demonstrating these applications for this compound is currently unavailable.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| This compound | 396716-43-1 | C₃HBrF₄ |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | 1514-82-5 | C₃H₂BrF₃ |

| Tetrafluoroethylene (TFE) | 116-14-3 | C₂F₄ |

| Vinylidene fluoride (VDF) | 75-38-7 | C₂H₂F₂ |

| Hexafluoropropylene (HFP) | 116-15-4 | C₃F₆ |

| Chlorotrifluoroethylene (CTFE) | 79-38-9 | C₂ClF₃ |

Research on the Chemical Kinetic Mechanisms of this compound in Flame Inhibition Remains Limited

Intensive investigation into the flame inhibition chemistry of the specific compound this compound, including its detailed chemical kinetic mechanisms, has yielded limited publicly available research data. While the scientific community has shown significant interest in halogenated alkenes as potential fire suppressants, the focus has largely been on other related compounds.

Notably, extensive research and detailed chemical kinetic models are available for 2-Bromo-3,3,3-trifluoropropene (2-BTP). nist.gov This similar compound has been studied to understand its dual role as both a flame inhibitor and, under certain conditions, a promoter of combustion. nist.gov The flame inhibition by 2-BTP is attributed to the release of HBr and Br atoms, which interfere with the radical chain reactions of combustion. nist.gov

However, the substitution of a hydrogen atom in 2-BTP with a fluorine atom to form this compound results in a different molecule with unique chemical properties. Direct extrapolation of the kinetic data from 2-BTP to this compound would be scientifically unsound without specific experimental and modeling studies for the latter.

Similarly, other hydrofluoroolefins (HFOs) such as 1,3,3,3-tetrafluoropropene (HFO-1234ze) and 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) have been the subject of research, primarily in the context of their application as refrigerants with low global warming potential. wikipedia.orgwikipedia.org While their flammability characteristics are documented, detailed studies on their chemical kinetic mechanisms of flame inhibition, particularly in comparison to their brominated counterparts, are not as prevalent in the available literature.

The study of flame inhibition is a complex field that relies on precise experimental measurements and the development of sophisticated chemical kinetic models. These models require detailed information on reaction rates and pathways for the specific inhibitor molecule and its decomposition products within the flame environment. Without such dedicated research for this compound, a thorough and scientifically accurate discussion of its chemical kinetic mechanisms in flame inhibition cannot be provided at this time. Further research is needed to elucidate the specific chemical pathways and efficiencies of this compound as a flame inhibitor.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-bromo-1,3,3,3-tetrafluoropropene, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via gas-phase hydrofluorination or dehydrofluorination of halogenated precursors. For example, catalytic methods using chrome-magnesium fluoride have been optimized for analogous fluoropropenes (e.g., 2,3,3,3-tetrafluoropropene) by adjusting temperature (150–250°C) and reactant stoichiometry to minimize byproducts like cis/trans isomers . Precise control of halogen exchange (e.g., Br/F substitution) requires inert atmospheres (e.g., nitrogen) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for identifying fluorine and proton environments. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment due to its sensitivity to volatile fluorinated compounds. Peer-reviewed studies on similar bromofluoropropenes emphasize the use of high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is highly dependent on temperature and exposure to light/moisture. Storage at 0–6°C under nitrogen in amber glass vials is advised to prevent thermal degradation or hydrolysis. Copper stabilizers may be added to inhibit radical-mediated decomposition, as observed in related bromofluorinated alkenes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis across literature sources?

- Methodological Answer : Discrepancies often arise from unaccounted variables like catalyst aging or trace moisture. Factorial design experiments (e.g., varying catalyst loading, residence time, and temperature) can isolate critical factors. For example, Central Glass Company’s patents highlight the sensitivity of isomer ratios to reactor geometry, requiring computational fluid dynamics (CFD) modeling to optimize mixing .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can model transition states and activation energies for bromine displacement. Studies on analogous compounds (e.g., 2-bromo-3,3,3-trifluoropropene) reveal that fluorine’s electron-withdrawing effect lowers the energy barrier for SN2 mechanisms compared to non-fluorinated analogs .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer : Use gas-phase reaction chambers coupled with Fourier-transform infrared (FTIR) spectroscopy to track atmospheric degradation products (e.g., Br radicals, fluorinated acids). Quasi-experimental designs with controlled variables (humidity, UV intensity) can replicate tropospheric conditions. Data from similar HFOs suggest half-life calculations require pseudo-first-order kinetics analysis .

Q. How do stereoelectronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Fluorine’s strong inductive effect polarizes the double bond, directing electron-deficient dienophiles to specific positions. Advanced NMR techniques (e.g., NOESY) and X-ray crystallography are essential for mapping transition states. Comparative studies with non-brominated tetrafluoropropenes show altered regioselectivity due to bromine’s steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.